N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide
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Overview
Description
N-{1-[(3,4-Dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a combination of pyrazole, pyrimidine, and sulfonyl groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(3,4-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step involves the alkylation of the pyrazole ring with a dichlorobenzyl halide in the presence of a base.
Synthesis of the pyrimidine ring: The pyrimidine ring can be synthesized through a condensation reaction involving thiophene-2-carbaldehyde, trifluoromethyl ketone, and an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(3,4-Dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{1-[(3,4-Dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{1-[(3,4-Dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.
Interfering with cellular processes: Such as DNA replication, protein synthesis, or signal transduction pathways.
Comparison with Similar Compounds
N-{1-[(3,4-Dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide can be compared with other similar compounds, such as:
N-{1-[(2,4-Dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide: Differing in the position of the chlorine atoms on the phenyl ring.
N-{1-[(3,4-Dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-3-{[4-(thiophen-2-yl)-6-(methyl)pyrimidin-2-yl]sulfonyl}propanamide: Differing in the substituent on the pyrimidine ring.
These comparisons highlight the uniqueness of the compound in terms of its specific substituents and their impact on its chemical and biological properties.
Properties
Molecular Formula |
C24H20Cl2F3N5O3S2 |
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Molecular Weight |
618.5 g/mol |
IUPAC Name |
N-[1-[(3,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylpropanamide |
InChI |
InChI=1S/C24H20Cl2F3N5O3S2/c1-13-22(14(2)34(33-13)12-15-5-6-16(25)17(26)10-15)32-21(35)7-9-39(36,37)23-30-18(19-4-3-8-38-19)11-20(31-23)24(27,28)29/h3-6,8,10-11H,7,9,12H2,1-2H3,(H,32,35) |
InChI Key |
SEMVDVMAQNFGRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=C(C=C2)Cl)Cl)C)NC(=O)CCS(=O)(=O)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4 |
Origin of Product |
United States |
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